C3-Bromo as a Versatile Synthetic Handle for Late-Stage Diversification
The C3-bromine atom in 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine serves as an electrophilic functional handle compatible with Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling rapid generation of diverse analog libraries . In contrast, the 3-unsubstituted (CAS 933721-41-6), 3-methyl (CAS 1083274-19-4), and 3-trifluoromethyl analogs are inert to these transformations, severely limiting their utility in hit-to-lead optimization workflows . The 3-bromo compound has been explicitly utilized as a precursor for intramolecular azide-alkyne cycloaddition to construct triazolodiazepine derivatives, demonstrating its dual role as both a scaffold and a synthetic intermediate [1].
| Evidence Dimension | Synthetic utility for cross-coupling diversification |
|---|---|
| Target Compound Data | C3-Br enables Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira); utilized in cycloaddition-based scaffold elaboration |
| Comparator Or Baseline | 3-H (CAS 933721-41-6): no electrophilic handle; 3-CH₃ (CAS 1083274-19-4): inert to cross-coupling; 3-CF₃: electron-withdrawing but non-functionalizable |
| Quantified Difference | Qualitative functional handle present (Br) vs. absent (H, CH₃, CF₃) |
| Conditions | Standard Pd-catalyzed cross-coupling conditions; Cu-catalyzed azide-alkyne cycloaddition |
Why This Matters
Procurement of the 3-bromo derivative directly enables structure–activity relationship expansion and scaffold hopping that is inaccessible with other 3-substituted analogs, reducing the need for additional synthetic steps and accelerating medicinal chemistry timelines.
- [1] Ring-opening of 3-substituted azetidines as an entry to triazolodiazepines (2026). Tetrahedron Letters, 177, 155975. doi: 10.1016/j.tetlet.2026.155975. Available at: https://www.sciencedirect.com/science/article/pii/S0040403926000171 View Source
